molecular formula C15H12O B045582 4-Phenylcinnamaldehyde CAS No. 113538-22-0

4-Phenylcinnamaldehyde

Cat. No. B045582
M. Wt: 208.25 g/mol
InChI Key: DEGNTTFHGNUFKP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylcinnamaldehyde, also known as β-Phenylcinnamaldehyde, is an organic compound with the molecular formula C15H12O . It has a molecular mass of 208.26 .


Synthesis Analysis

The synthesis of β-Phenylcinnamaldehyde involves the reaction of 1:1 stoichiometric ratios of aldehydes or ketones and amines . In one study, β-Phenylcinnamaldehyde was obtained by stirring a solution of β-phenylcinnamaldehyde (208 mg, 0.2 mmol) in methanol (5 ml), cooled in an ice bath, to which a solution of 4-bromoaniline (344 mg, 0.2 mmol) in methanol (5 ml) was added drop-wise .


Molecular Structure Analysis

The molecular structure of 4-Phenylcinnamaldehyde is represented by the SMILES string O=C\\C=C (\\c1ccccc1)c2ccccc2 . The InChI key for this compound is MWAFWBDWAWZJGK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of 4-Phenylcinnamaldehyde with 4-bromoaniline yields N-β-phenylcinnamaldehyd-4-bromoaniline . This compound possesses normal geometrical parameters and there is little electronic conjugation between three benzene ring systems .


Physical And Chemical Properties Analysis

4-Phenylcinnamaldehyde is a solid compound with a boiling point of 195-200 °C at 17 mmHg and a melting point of 44-46 °C .

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H317, indicating that it may cause an allergic skin reaction . The precautionary statement is P280, suggesting that protective gloves and clothing should be worn to avoid contact .

Future Directions

The global 4-Phenylcinnamaldehyde market size is projected to grow at a significant CAGR from 2023 to 2029 . This growth can be attributed to the increasing demand for 4-Phenylcinnamaldehyde owing to its applications in Organic Synthesis and Research Reagent .

properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNTTFHGNUFKP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420727
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcinnamaldehyde

CAS RN

113538-22-0
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcinnamaldehyde
Reactant of Route 2
4-Phenylcinnamaldehyde
Reactant of Route 3
Reactant of Route 3
4-Phenylcinnamaldehyde
Reactant of Route 4
Reactant of Route 4
4-Phenylcinnamaldehyde
Reactant of Route 5
Reactant of Route 5
4-Phenylcinnamaldehyde
Reactant of Route 6
4-Phenylcinnamaldehyde

Citations

For This Compound
4
Citations
D Enders, TV Nguyen - Tetrahedron Letters, 2012 - Elsevier
… The mixture of Z and E (1:9) isomers of 4-tert-butylcinnamaldehyde and 4-phenylcinnamaldehyde also gave the related aldehydes in good yield (entries 7,8, Table 4). Thus, a catalytic …
Number of citations: 18 www.sciencedirect.com
M Tajbakhsh, MM Lakouraj, F Shirini, S Habibzadeh… - Tetrahedron letters, 2004 - Elsevier
A zirconium borohydride piperazine complex (Ppyz)Zr(BH 4 ) 2 Cl 2 , obtained by the reaction of an ethereal solution of ZrCl 4 and LiBH 4 with piperazine is a stable, selective and …
Number of citations: 12 www.sciencedirect.com
J Liu, J Zhu, H Jiang, W Wang… - Chemistry–An Asian …, 2009 - Wiley Online Library
An o‐anisidine‐Pd(OAc) 2 catalytic system for the direct co‐catalytic Saegusa oxidation of β‐aryl substituted aldehydes to α,β‐unsaturated aldehydes has been developed. The use of o…
Number of citations: 62 onlinelibrary.wiley.com
服部倫弘, ハットリトモヒロ - 2017 - gifu-pu.repo.nii.ac.jp
医薬品をはじめとする機能性物質の化学構造が多様化したことで, 新たな有機合成方法論の開発に対する関心は一段と向上している. 任意の化合物の炭素―水素結合および炭素―炭素結合の活性…
Number of citations: 4 gifu-pu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.